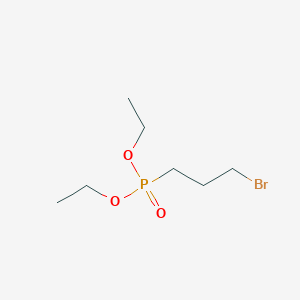

Diethyl 3-Bromopropylphosphonate

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIKTSJIUKYDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300688 | |

| Record name | Diethyl(3-bromopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-10-3 | |

| Record name | Diethyl P-(3-bromopropyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 138345 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1186-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl(3-bromopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-Bromopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Diethyl 3-Bromopropylphosphonate, a versatile reagent in organic synthesis.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1186-10-3 | [2] |

| Molecular Formula | C₇H₁₆BrO₃P | [2] |

| Molecular Weight | 259.08 g/mol | [2][3] |

| Boiling Point | 94-95 °C at 2 mmHg | [4][5] |

| Density | 1.348 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.4620 | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in acetone, chloroform, ethanol, ethyl acetate, methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), and three methylene groups of the propyl chain, with the one adjacent to the bromine atom being the most deshielded. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy groups and the three distinct carbons of the propyl chain. The carbon bonded to bromine will be at a characteristic chemical shift.[4] |

| ³¹P NMR | A single resonance characteristic of a phosphonate ester. The chemical shift is influenced by the alkyl group attached to the phosphorus atom. |

| IR Spectroscopy | Characteristic strong absorption for the P=O stretch (around 1250 cm⁻¹), C-O-P stretches, and C-Br stretch (in the range of 690-515 cm⁻¹).[6] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for diethyl alkylphosphonates involve the loss of ethoxy groups, ethylene, and rearrangements. |

Note: Actual spectral data can be found in databases such as PubChem and SpectraBase.[4][7]

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction.[8]

Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom of a trialkyl phosphite on an alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation to form the stable phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

1,3-Dibromopropane (in excess)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and a molar excess of 1,3-dibromopropane.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 150-160°C for classical, uncatalyzed reactions.

-

Monitor the reaction progress by observing the formation of the ethyl bromide byproduct (which can be distilled off) or by using techniques like TLC or ³¹P NMR spectroscopy. The reaction is generally complete within a few hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,3-dibromopropane and the ethyl bromide byproduct via vacuum distillation.

-

The crude this compound can be further purified by vacuum distillation to yield a colorless oil.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond formation and as an alkylating agent.[1][2]

Horner-Wadsworth-Emmons (HWE) Reaction

A key application of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones, typically with high (E)-stereoselectivity.[8] The phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with the carbonyl compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis of Diethyl 3-Bromopropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 3-bromopropylphosphonate is a versatile organophosphorus compound that serves as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1] Its utility is particularly pronounced in the development of phosphonate-based pharmaceuticals and agrochemicals.[1][2] The presence of a bromine atom enhances its reactivity, making it a valuable building block for introducing the phosphonate moiety into larger, more complex molecular structures through nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its synthesis via the Michaelis-Arbuzov reaction, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 1,3-dibromopropane. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation by the bromide ion to yield the final phosphonate product and ethyl bromide as a volatile byproduct.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Citations |

| CAS Number | 1186-10-3 | [1][4][5] |

| Molecular Formula | C₇H₁₆BrO₃P | [1][5][6] |

| Molecular Weight | 259.08 g/mol | [1][4][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Boiling Point | 94 - 95 °C / 2 mmHg | [1][4][8] |

| Density | 1.348 g/mL at 25 °C | [1][4][8] |

| Refractive Index (n20/D) | 1.4620 | [4][7][8] |

| Purity (Typical Assay) | >95% | [2][4] |

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 1,3-dibromopropane and triethyl phosphite.

Materials and Equipment:

-

1,3-dibromopropane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, as solvent)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup:

-

A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flushed with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.

-

Charge the flask with 1,3-dibromopropane. An excess of the dibromide is typically used to minimize the formation of the bis-phosphonate byproduct.[9]

-

-

Addition of Reagent:

-

Add triethyl phosphite (1.0 equivalent) to the dropping funnel.

-

Add the triethyl phosphite dropwise to the stirred 1,3-dibromopropane at room temperature.

-

-

Reaction:

-

Upon completion of the addition, heat the reaction mixture to a reflux temperature of approximately 140-150 °C.[9]

-

Maintain vigorous stirring and allow the reaction to proceed for several hours (typically 4-6 hours).[9]

-

The progress of the reaction can be monitored by observing the evolution of ethyl bromide, which will distill from the reaction mixture.[3][9] Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the consumption of the starting materials.[9]

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[9]

-

Remove the volatile components, including the ethyl bromide byproduct and any excess 1,3-dibromopropane, by distillation.[3][9]

-

The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.[3][9]

-

Synthesis Workflow Visualization

The following diagram illustrates the key stages involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 二乙基(3-溴丙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl(3-Bromopropyl)Phosphonate, 95% - Yorlab [yorlab.co.uk]

- 6. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIETHYL(3-BROMOPROPYL)PHOSPHONATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. DIETHYL(3-BROMOPROPYL)PHOSPHONATE | 1186-10-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: (3-Bromopropyl)phosphonic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and experimental protocols for (3-Bromopropyl)phosphonic acid diethyl ester (CAS No. 1186-10-3). This compound is a valuable intermediate in organic synthesis, particularly for the introduction of a phosphonate moiety into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

(3-Bromopropyl)phosphonic acid diethyl ester is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆BrO₃P | [2] |

| Molecular Weight | 259.08 g/mol | [3] |

| CAS Number | 1186-10-3 | [2] |

| Density | 1.348 g/mL at 25 °C | [3] |

| Boiling Point | 94-95 °C at 2 mmHg | [1] |

| Refractive Index (n20/D) | 1.4620 | [3] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Soluble in acetone, chloroform, ethanol, ethyl acetate, and methanol. | [1] |

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of (3-Bromopropyl)phosphonic acid diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 4.18 - 4.02 | m | 4H, -OCH₂CH₃ | |

| 3.44 | t | 2H, -CH₂Br | |||

| 2.22 - 2.08 | m | 2H, P-CH₂-CH₂ | |||

| 1.98 - 1.83 | m | 2H, P-CH₂- | |||

| 1.35 | t | 6H, -OCH₂CH₃ | |||

| ¹³C | CDCl₃ | 62.0 (d) | d | J(P,C) = 6.5 Hz | -OCH₂CH₃ |

| 32.8 (d) | d | J(P,C) = 4.2 Hz | -CH₂Br | ||

| 25.1 (d) | d | J(P,C) = 142.3 Hz | P-CH₂- | ||

| 24.6 (d) | d | J(P,C) = 18.1 Hz | P-CH₂-CH₂- | ||

| 16.5 (d) | d | J(P,C) = 5.9 Hz | -OCH₂CH₃ | ||

| ³¹P | CDCl₃ | 32.3 | s |

Note: ¹³C NMR chemical shifts and coupling constants are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of (3-Bromopropyl)phosphonic acid diethyl ester (neat) exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2984, 2938, 2909 | C-H stretching |

| 1248 | P=O stretching |

| 1055, 1026 | P-O-C stretching |

| 965 | P-O-C stretching |

| 654 | C-Br stretching |

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

(3-Bromopropyl)phosphonic acid diethyl ester is synthesized via the Michaelis-Arbuzov reaction between 1,3-dibromopropane and triethyl phosphite.[4]

Materials:

-

1,3-dibromopropane

-

Triethyl phosphite

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (Nitrogen or Argon).

-

Equip a round-bottom flask with a distillation apparatus to remove the bromoethane byproduct formed during the reaction.

-

Pre-heat 75 mmol of 1,3-dibromopropane to 140 °C in the reaction flask.[5]

-

Add 75 mmol of triethyl phosphite dropwise over a period of 2 hours to the heated 1,3-dibromopropane.[5]

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.[5]

-

Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Isolate the pure diethyl (3-bromopropyl)phosphonate by vacuum fractional distillation.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

¹H NMR: Acquire the spectrum with standard parameters.

-

¹³C NMR: Acquire the spectrum with proton decoupling.

-

³¹P NMR: Acquire the spectrum with proton decoupling, using 85% H₃PO₄ as an external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: As the compound is a liquid, a neat sample can be analyzed directly. Place a drop of the liquid between two KBr or NaCl plates, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Due to its volatility, the sample is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Instrumentation: A standard GC-MS system.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of (3-Bromopropyl)phosphonic acid diethyl ester.

Caption: Synthetic workflow for (3-Bromopropyl)phosphonic acid diethyl ester.

Caption: Analytical workflow for the characterization of the final product.

References

- 1. DIETHYL(3-BROMOPROPYL)PHOSPHONATE CAS#: 1186-10-3 [m.chemicalbook.com]

- 2. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 二乙基(3-溴丙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate: Physical Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and analytical methodologies for this compound. This organophosphorus compound is a versatile intermediate in organic synthesis, particularly in the development of novel phosphonate-based therapeutics and materials.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆BrO₃P | [1][2] |

| Molecular Weight | 259.08 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.348 g/mL at 25 °C | [2][4] |

| Boiling Point | 94-95 °C at 2 mmHg | [2][4] |

| Refractive Index | n20/D 1.4620 | [2][4] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |

| CAS Number | 1186-10-3 | [1][2] |

Synthesis of this compound

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction. This method provides a robust pathway for the formation of a carbon-phosphorus bond.

This protocol outlines a general procedure for the synthesis of diethyl ω-bromoalkylphosphonates, which can be specifically applied to the synthesis of this compound using 1,3-dibromopropane and triethyl phosphite.

Materials:

-

1,3-dibromopropane

-

Triethyl phosphite

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask with a distillation head and a dropping funnel under an inert atmosphere to prevent side reactions with moisture.

-

Charging the Flask: Add 1,3-dibromopropane to the reaction flask. To minimize the formation of the di-substituted byproduct, a molar excess of the dibromoalkane is often used.

-

Addition of Triethyl Phosphite: Heat the 1,3-dibromopropane to approximately 140°C with vigorous stirring.

-

Reaction: Slowly add triethyl phosphite dropwise to the heated 1,3-dibromopropane. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature. The volatile byproduct, bromoethane, will begin to distill off, driving the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.[5]

-

Purification: Once the reaction is complete, the excess 1,3-dibromopropane is removed by vacuum distillation. The desired this compound is then purified by vacuum fractional distillation.[5]

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ³¹P NMR are informative.

¹H NMR: Provides information on the proton environments within the molecule, allowing for the confirmation of the alkyl chain and the ethyl groups of the phosphonate ester.

³¹P NMR: Directly probes the phosphorus nucleus, offering a distinct signal that can be used to confirm the formation of the phosphonate and to detect any phosphorus-containing impurities.

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

GC-MS is employed for the separation and identification of volatile compounds and is particularly useful for monitoring the progress of the synthesis and assessing the purity of the final product.

General Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute a sample of the reaction mixture or the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the prepared sample into the GC-MS system.

-

Separation and Detection: The components of the sample are separated based on their boiling points and interactions with the GC column. The separated components are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component.

-

Data Analysis: The retention times and mass spectra are used to identify the components of the mixture and to determine the purity of the this compound.

Biological Relevance and Applications

While this compound is primarily utilized as a synthetic intermediate, the broader class of organophosphonates is known for its diverse biological activities. Phosphonates are stable mimics of phosphate esters and can act as inhibitors of enzymes that process phosphate-containing substrates. Their applications in drug development are extensive, ranging from antiviral to anticancer agents. The bromo-functionalization of this compound makes it a key precursor for introducing the phosphonate moiety into more complex, biologically active molecules.

References

Spectroscopic Profile of Diethyl 3-Bromopropylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-Bromopropylphosphonate, a key intermediate in various synthetic applications. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound is an organophosphorus compound featuring a phosphonate ester functional group and a terminal bromine atom. This bifunctionality makes it a versatile reagent in organic synthesis, particularly for the introduction of a phosphonate moiety onto other molecules.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 4.10 | dq | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 | 4H, -OCH₂CH₃ |

| ~ 3.50 | t | J(H,H) ≈ 6.5 | 2H, -CH₂Br |

| ~ 2.15 | m | 2H, -CH₂CH₂Br | |

| ~ 1.95 | m | 2H, P-CH₂- | |

| ~ 1.30 | t | J(H,H) ≈ 7.1 | 6H, -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 62.0 | d, J(P,C) ≈ 6.5 | -OCH₂CH₃ |

| ~ 31.0 | s | -CH₂Br |

| ~ 27.5 | d, J(P,C) ≈ 5.0 | -CH₂CH₂Br |

| ~ 25.0 | d, J(P,C) ≈ 140 | P-CH₂- |

| ~ 16.5 | d, J(P,C) ≈ 6.0 | -OCH₂CH₃ |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 30-32 | Singlet (proton decoupled) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium-Strong | C-H stretch (alkane) |

| 1250-1230 | Strong | P=O stretch (phosphoryl) |

| 1050-1020 | Strong | P-O-C stretch (alkoxy) |

| 700-600 | Medium | C-Br stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

³¹P NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.[1]

-

Number of Scans: 16-64.

-

Reference: External 85% H₃PO₄ at 0.0 ppm.[2]

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

After measurement, clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

References

Solubility Profile of Diethyl 3-Bromopropylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-bromopropylphosphonate is a versatile organophosphorus compound widely utilized as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and materials for specialized applications.[1][2] Its bifunctional nature, featuring a reactive bromine atom and a phosphonate ester group, makes it a valuable building block in organic chemistry. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Data Presentation: Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been consistently reported. The compound is generally characterized as a colorless to light yellow liquid.[1][2] Based on available data, its solubility in various common organic solvents is summarized in the table below.

| Solvent | Chemical Formula | Solubility |

| Acetone | C₃H₆O | Soluble[1][2] |

| Chloroform | CHCl₃ | Soluble[1][2] |

| Ethanol | C₂H₅OH | Soluble[1][3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1][2] |

| Methanol | CH₃OH | Soluble[1][2] |

| Ether | (C₂H₅)₂O | Soluble[3] |

| Water | H₂O | Limited Solubility[3] |

Experimental Protocols

The following section outlines a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound such as this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment.

Objective:

To determine the solubility of this compound in a range of organic solvents.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., Acetone, Chloroform, Ethanol, Ethyl Acetate, Methanol, Diethyl Ether)

-

Glass test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure for Qualitative Solubility Determination:

-

Preparation: Into a clean, dry test tube, add 1 mL of the selected organic solvent.

-

Solute Addition: To the solvent, add approximately 0.1 mL of this compound.

-

Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solution is clear and homogenous with no visible particles or cloudiness.

-

Partially Soluble: The solution appears cloudy or forms an emulsion.

-

Insoluble: The this compound forms a distinct layer or remains as undissolved droplets.

-

-

Record: Document the observations for each solvent tested.

Procedure for Semi-Quantitative Solubility Determination:

-

Initial Setup: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a test tube.

-

Titration: Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Mixing and Observation: After each addition, stopper the test tube and mix thoroughly with a vortex mixer until the solute is fully dissolved. Observe the solution for any signs of turbidity or phase separation.

-

Endpoint Determination: Continue adding the solute in small increments until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a separate phase that does not disappear upon further mixing.

-

Calculation: Calculate the approximate solubility by summing the total volume of the solute added to the known volume of the solvent. This can be expressed in terms of volume/volume percentage or converted to a mass/volume concentration using the density of this compound (approximately 1.348 g/mL at 25 °C).

Mandatory Visualization: Synthesis of this compound

The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[4][5] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, 1,3-dibromopropane. The following diagram illustrates the experimental workflow for this synthesis.

Caption: Synthesis workflow for this compound.

References

- 1. DIETHYL(3-BROMOPROPYL)PHOSPHONATE CAS#: 1186-10-3 [m.chemicalbook.com]

- 2. DIETHYL(3-BROMOPROPYL)PHOSPHONATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

The Architect's Toolkit: A Guide to Organophosphorus Compounds in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus compounds represent a cornerstone of modern synthetic chemistry, offering a versatile and powerful toolkit for the construction of complex molecular architectures. Their unique reactivity, stemming from the diverse oxidation states and coordination geometries of phosphorus, enables a vast array of transformations crucial for academic research, industrial processes, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the key features of organophosphorus compounds in synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

Core Principles of Organophosphorus Reactivity

The utility of organophosphorus compounds in synthesis is primarily dictated by the oxidation state of the phosphorus atom, most commonly P(III) and P(V).

-

Phosphorus(III) Compounds (Phosphines and Phosphites): Characterized by their nucleophilicity and ability to act as ligands for transition metals, P(III) compounds are central to many catalytic and stoichiometric reactions.[1] Phosphines (R₃P) are key reagents in the Wittig, Staudinger, and Mitsunobu reactions and serve as critical ligands in transition-metal-catalyzed cross-coupling reactions.[1][2] Phosphites (P(OR)₃) are precursors in the Michaelis-Arbuzov reaction to form phosphonates and are also employed as ligands.[1]

-

Phosphorus(V) Compounds (Phosphonium Salts, Phosphine Oxides, and Phosphonates): These compounds are often the products of reactions involving P(III) reagents. Phosphonium salts are key intermediates in the Wittig reaction.[1] Phosphine oxides are thermodynamically stable and often a driving force for reactions like the Wittig and Mitsunobu reactions.[3] Phosphonates, featuring a P=O bond, are the cornerstone of the Horner-Wadsworth-Emmons reaction, a popular alternative to the Wittig reaction for olefination.[2]

The ability of phosphorus to cycle between P(III) and P(V) oxidation states is a fundamental aspect of its chemistry, underpinning many of the transformations discussed in this guide.[4]

Key Synthetic Transformations Enabled by Organophosphorus Reagents

Several named reactions employing organophosphorus reagents have become indispensable tools for synthetic chemists.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Table 1: Quantitative Data for Selected Wittig Reactions

| Aldehyde/Ketone | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Room Temp. | 0.5 | 73.5 | N/A |

| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | Dichloromethane | Room Temp. | 2 | High | N/A |

| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 1 | >90 | N/A |

Data compiled from various sources, including references[5] and[3]. N/A: Not available.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically affording an (E)-alkene with high stereoselectivity.[6][7] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[8]

Table 2: Quantitative Data for Selected Horner-Wadsworth-Emmons Reactions

| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | THF/H₂O (1:1) | Room Temp. | 2 | 95 | >95:5 (E) |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | Room Temp. | 1 | 85 | >95:5 (E) |

| (E)-2-Butenal | Methyl 2-(diethoxyphosphoryl)acetate | Et₃N/LiBr | THF | 0 to RT | 6 | 88 | >98:2 (E) |

Data compiled from various sources, including reference[1].

The Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[4] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Table 3: Quantitative Data for Selected Mitsunobu Reactions

| Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (S)-2-Octanol | Benzoic acid | PPh₃, DEAD | THF | 0 to RT | 12 | 88 |

| Menthol | 4-Nitrobenzoic acid | PPh₃, DIAD | Toluene | Room Temp. | 24 | 92 |

| 4-Pentyn-1-ol | Tetrahydrophthalimide | PPh₃, DIAD | THF | 0 to RT | 6-8 | >90 |

Data compiled from various sources, including references[9] and[10].

The Staudinger Reaction

The Staudinger reaction, or Staudinger reduction, provides a mild method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine.[11] The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed.[12]

Table 4: Quantitative Data for Selected Staudinger Reductions

| Azide | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Azidooctane | PPh₃ | THF/H₂O | Room Temp. | 2 | 98 |

| Phenyl azide | PPh₃ | THF/H₂O | Room Temp. | 1 | 95 |

| Benzyl azide | P(n-Bu)₃ | THF/H₂O | Room Temp. | 3 | 97 |

Yields are typically high to quantitative for a wide range of substrates.[13]

Organophosphorus Ligands in Catalysis

The electronic and steric properties of phosphine ligands are highly tunable, making them indispensable in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have revolutionized C-C, C-N, and C-O bond formation.[14]

Table 5: Representative Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

| Reaction | Aryl Halide | Coupling Partner | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 |

| Buchwald-Hartwig | 4-Bromobiphenyl | Aniline | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 95 |

| Sonogashira | Iodobenzene | Phenylacetylene | PPh₃ | PdCl₂(PPh₃)₂ | CuI, Et₃N | THF | Room Temp. | 90 |

Data represents typical conditions and yields for these classes of reactions.[14][15]

Experimental Protocols

General Wittig Reaction Protocol

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 equiv) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the stability of the ylide.

-

Slowly add a strong base (e.g., n-BuLi, NaHMDS, or KHMDS; 1.0 equiv) dropwise via syringe. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at the same temperature for 30-60 minutes.

-

Reaction with the Carbonyl Compound: Dissolve the aldehyde or ketone (0.95 equiv) in anhydrous THF and add it dropwise to the ylide solution at the low temperature.

-

Allow the reaction to warm slowly to room temperature and stir for 1-16 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

General Horner-Wadsworth-Emmons Protocol

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equiv) in an anhydrous solvent (e.g., THF or DME).[2]

-

Cool the solution to 0 °C or -78 °C.

-

Add a base (e.g., NaH, KHMDS, or DBU; 1.1 equiv) portion-wise or dropwise and stir for 30-60 minutes to form the phosphonate carbanion.[2]

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equiv) in the anhydrous solvent dropwise to the reaction mixture.[2]

-

Reaction: Allow the reaction to stir at the chosen temperature until completion, as monitored by TLC (typically 1-12 hours).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[2]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer. The crude product can often be purified by flash column chromatography.[2]

General Mitsunobu Reaction Protocol

-

Setup: To a solution of the alcohol (1.0 equiv), the nucleophile (e.g., a carboxylic acid; 1.2 equiv), and triphenylphosphine (1.2 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ at 0 °C, add the azodicarboxylate (DEAD or DIAD; 1.2 equiv) dropwise.[9][16]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.[9]

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[16]

General Staudinger Reduction Protocol

-

Reaction Setup: Dissolve the organic azide (1.0 equiv) in a mixture of THF and water (e.g., 10:1 v/v).[17]

-

Add triphenylphosphine (1.1 equiv) to the solution at room temperature.[17]

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen gas evolution.

-

Workup: Remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

The organic layer contains the desired amine and triphenylphosphine oxide. The amine can be separated by an acid-base extraction or by column chromatography.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental relationships and workflows of these key organophosphorus-mediated reactions.

Caption: Workflow of the Wittig Reaction.

Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.

Caption: Signaling pathway of the Mitsunobu Reaction.

Caption: Workflow of the Staudinger Reaction.

Caption: Catalytic cycle for Palladium-catalyzed cross-coupling with phosphine ligands.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

A Technical Guide to Horner-Wadsworth-Emmons Reagents: Mechanism, Application, and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds.[1] As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offer significant advantages, including greater nucleophilicity, milder reaction conditions, and simplified product purification due to the water-soluble nature of the phosphate byproduct.[2][3] These features have established the HWE reaction as an indispensable tool in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[4][5]

This technical guide provides an in-depth exploration of Horner-Wadsworth-Emmons reagents, detailing the reaction mechanism, factors influencing stereoselectivity, quantitative data for various reaction conditions, and comprehensive experimental protocols for the synthesis of both (E) and (Z)-alkenes.

The Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism, initiated by the deprotonation of a phosphonate ester to form a highly nucleophilic phosphonate carbanion. This carbanion then engages with an aldehyde or ketone to yield the desired alkene.

The key steps are as follows:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.[1]

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[1]

-

Oxaphosphetane Formation: The tetrahedral intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes.

-

Elimination: The oxaphosphetane intermediates collapse, yielding the final alkene product and a water-soluble dialkylphosphate salt. This elimination is driven by the formation of the very stable phosphorus-oxygen double bond.[2]

Stereoselectivity: The Synthesis of (E) and (Z)-Alkenes

A defining feature of the HWE reaction is its inherent stereoselectivity. The thermodynamic stability of the intermediates and the reaction conditions play a crucial role in determining the geometry of the resulting alkene.

-

(E)-Alkene Formation: The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[1] This selectivity arises from the equilibration of the intermediates, which favors the anti-configuration that leads to the (E)-product.[3]

-

(Z)-Alkene Formation (Still-Gennari Modification): To achieve high selectivity for the sterically more demanding (Z)-alkene, the Still-Gennari modification is employed.[6][7] This protocol uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[8][9] These conditions kinetically favor the formation of the syn-intermediate, which rapidly eliminates to give the (Z)-alkene before equilibration can occur.[9]

Quantitative Data on HWE Reactions

The efficiency and stereoselectivity of the HWE reaction are highly dependent on the choice of reactants, base, and solvent. The following tables summarize quantitative data from various HWE reactions, providing a comparative overview for experimental design.

Table 1: Standard HWE Reaction for (E)-Alkene Synthesis

| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >95:5 |

| Cyclohexanone | Triethyl phosphonoacetate | NaOEt | EtOH | 88 | >95:5 |

| Octanal | Trimethyl phosphonoacetate | K₂CO₃ | MeOH | 92 | 90:10 |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | LiOH | THF/H₂O | 85 | >98:2 |

| Acetophenone | Triethyl phosphonoacetate | NaH | DME | 75 | >95:5 |

Table 2: Still-Gennari Modification for (Z)-Alkene Synthesis

| Aldehyde | Phosphonate Reagent | Base / Additive | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |

| Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 90 | >98:2 |

| Heptanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 85 | 97:3 |

| Isovaleraldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 88 | >99:1 |

| Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | NaHMDS / 18-crown-6 | THF | -78 | 82 | 95:5 |

| Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 91 | 96:4 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting standard and Still-Gennari modified HWE reactions.

Protocol 1: Synthesis of (E)-Ethyl Cinnamate (Standard HWE)

This protocol describes the reaction of benzaldehyde with triethyl phosphonoacetate to yield predominantly (E)-ethyl cinnamate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add NaH (1.1 eq). Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.

-

Carbanion Formation: Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the NaH suspension via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting ylide solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the combined organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Synthesis of (Z)-Ethyl 3-Phenylacrylate (Still-Gennari Modification)

This protocol details the Z-selective synthesis using a fluorinated phosphonate reagent.[8]

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF.

-

Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the KHMDS solution (1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[8]

Experimental Workflow Visualization

The general workflow for a Horner-Wadsworth-Emmons reaction can be visualized to guide laboratory practice.

Conclusion

The Horner-Wadsworth-Emmons reaction remains a highly reliable and stereoselective method for alkene synthesis in both academic and industrial settings. Its operational simplicity, the high yields, and the ability to control stereochemical outcomes through modifications like the Still-Gennari protocol make it a preferred method for constructing C=C bonds in complex molecular architectures. For professionals in drug development and chemical research, a thorough understanding of the HWE reaction's mechanism, scope, and practical execution is essential for the efficient synthesis of target molecules.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatility of Diethyl 3-Bromopropylphosphonate in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 3-bromopropylphosphonate in key carbon-carbon bond forming reactions. This versatile reagent serves as a valuable building block in the synthesis of a variety of organic molecules, including acyclic alkenes, carbocycles, and heterocycles. The protocols and data presented herein are intended to guide researchers in the effective application of this phosphonate reagent in their synthetic endeavors.

Intermolecular Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the stereoselective formation of carbon-carbon double bonds.[1][2] this compound can be utilized in a modified HWE approach. The parent phosphonate is first subjected to a carbon chain extension or modification via the bromide handle. The resulting phosphonate can then undergo a standard HWE reaction with an aldehyde or ketone.

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form an oxaphosphetane, which subsequently eliminates to yield the alkene and a water-soluble phosphate byproduct, simplifying purification.[3][4] The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions, with (E)-alkenes being the predominant product under thermodynamic control.[3]

General Experimental Workflow for the Horner-Wadsworth-Emmons Reaction

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Protocol for a Representative Intermolecular HWE Reaction

This protocol describes a general procedure for the reaction of an ω-oxoalkylphosphonate (derived from this compound) with an aldehyde.

Materials:

-

ω-Oxoalkylphosphonate (1.0 eq)

-

Aldehyde (1.0-1.2 eq)

-

Base (e.g., NaH, KHMDS, DBU) (1.1-1.5 eq)

-

Anhydrous solvent (e.g., THF, DME)

-

Anhydrous LiCl (for Masamune-Roush conditions)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Ylide Formation (Masamune-Roush Conditions):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous LiCl (1.2 eq).

-

Add anhydrous acetonitrile and cool the suspension to 0 °C.

-

Add the ω-oxoalkylphosphonate (1.0 eq) and the aldehyde (1.1 eq) to the stirred suspension.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

-

Workup:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Add water and extract the aqueous layer with an organic solvent (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

-

| Substrate (Aldehyde) | Base/Solvent | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH / THF | (E)-Stilbene derivative | 85-95 | >98:2 |

| 4-Methoxybenzaldehyde | DBU, LiCl / MeCN | (E)-4-Methoxystilbene derivative | 88-96 | >98:2 |

| Cyclohexanecarboxaldehyde | NaH / THF | (E)-Cyclohexylidene derivative | ~88 | >95:5 |

| Octanal | KHMDS, 18-crown-6 / THF | (Z)-Decene derivative | ~85 | 10:90 |

Note: The yields and stereoselectivities are representative and can vary depending on the specific substrates and reaction conditions. For (Z)-alkene synthesis, the Still-Gennari modification using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6) is typically employed.[4]

Intramolecular C-C Bond Formation: Synthesis of Carbocycles and Heterocycles

This compound is an excellent precursor for substrates designed for intramolecular C-C bond formation, leading to the synthesis of various cyclic structures. This is typically achieved through a tandem sequence of alkylation at the bromide followed by an intramolecular cyclization.

Intramolecular Horner-Wadsworth-Emmons Reaction

The intramolecular HWE reaction is a powerful tool for the construction of macrocycles and other ring systems.[5] A typical strategy involves the initial alkylation of a nucleophile (e.g., a phenolic or carboxylic acid derivative) with this compound. The resulting intermediate, containing both a phosphonate and a carbonyl precursor (or a masked carbonyl), is then subjected to conditions that promote an intramolecular olefination.

Caption: Logical workflow for intramolecular HWE reactions.

Protocol for a Representative Intramolecular HWE Reaction

This protocol outlines the synthesis of a macrocyclic lactone via an intramolecular HWE reaction.

Materials:

-

ω-Hydroxy carboxylic acid

-

This compound

-

Coupling agent (e.g., DCC, EDC)

-

Base for cyclization (e.g., NaHMDS, K₂CO₃)

-

High-dilution setup

-

Anhydrous solvent (e.g., THF, toluene)

Procedure:

-

Precursor Synthesis:

-

Esterify the ω-hydroxy carboxylic acid with a suitable protecting group for the hydroxyl moiety.

-

Couple the resulting carboxylic acid with a linker that can be converted to an aldehyde.

-

Alkylate the hydroxyl group with this compound using a suitable base (e.g., NaH).

-

Deprotect and oxidize the terminal alcohol to the corresponding aldehyde.

-

-

Intramolecular Cyclization:

-

Under high-dilution conditions, slowly add a solution of the ω-oxoalkylphosphonate precursor in an anhydrous solvent to a stirred suspension of a base (e.g., NaHMDS in THF) at an appropriate temperature (e.g., 0 °C to reflux).

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform an aqueous workup and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the macrocyclic lactone.

-

| Ring Size | Base/Solvent | Yield (%) | Diastereoselectivity |

| 14-membered lactone | NaHMDS / THF | 60-75 | >95:5 (E) |

| 16-membered carbocycle | K₂CO₃, 18-crown-6 / Toluene | 50-65 | >90:10 (E) |

Intramolecular Cyclopropanation

While direct cyclopropanation using this compound is not a standard procedure, it can be a precursor for substrates amenable to intramolecular cyclopropanation. A plausible strategy involves the reaction of the phosphonate with a nucleophile that also contains a leaving group, setting the stage for a subsequent intramolecular alkylation to form the cyclopropane ring.

Caption: Proposed workflow for intramolecular cyclopropanation.

Protocol for a Representative Intramolecular Cyclopropanation

This hypothetical protocol is based on established principles of intramolecular alkylation.

Materials:

-

Active methylene compound (e.g., diethyl malonate)

-

This compound

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

Tandem Alkylation:

-

To a suspension of NaH (2.2 eq) in anhydrous DMF, add the active methylene compound (1.0 eq) dropwise at 0 °C.

-

After stirring for 30 minutes, add this compound (1.1 eq) and stir at room temperature overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to obtain the cyclopropylphosphonate derivative.

-

| Active Methylene Compound | Base/Solvent | Expected Yield (%) | Diastereoselectivity |

| Diethyl malonate | NaH / DMF | 40-60 | Mixture of diastereomers |

| Ethyl cyanoacetate | K₂CO₃ / Acetone | 50-70 | Mixture of diastereomers |

Spectroscopic Data

The characterization of the products derived from this compound is crucial for confirming their structure. NMR spectroscopy is a particularly powerful tool for this purpose.

-

¹H NMR: The protons on the carbon bearing the phosphorus atom typically appear as a doublet of triplets or a multiplet due to coupling with both phosphorus and adjacent protons. The ethoxy groups of the phosphonate ester give a characteristic triplet and quartet.

-

¹³C NMR: The carbon atom directly bonded to the phosphorus shows a large coupling constant (¹JC-P). The carbons of the ethoxy groups also show coupling to phosphorus.

-

³¹P NMR: This is a diagnostic technique for phosphorus-containing compounds. Diethyl phosphonates typically exhibit a single peak in the range of δ 20-35 ppm (referenced to 85% H₃PO₄).[5]

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| Alkylphosphonate | 1.3 (t, 6H), 1.6-1.9 (m, 4H), 3.4 (t, 2H), 4.1 (quint, 4H) | 16.4 (d, J=6.0 Hz), 22.5 (d, J=5.0 Hz), 25.0 (d, J=140 Hz), 32.5, 61.5 (d, J=6.5 Hz) | 32.0 |

| Vinylphosphonate (E) | 6.0-7.5 (m, olefinic H) | 110-150 (olefinic C) | 18-25 |

| Cyclopropylphosphonate | 0.5-1.5 (m, cyclopropyl H) | 5-25 (cyclopropyl C) | 20-30 |

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Olefination with Diethyl 3-Bromopropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-bromopropylphosphonate is a versatile reagent in organic synthesis, primarily utilized in a modified Horner-Wadsworth-Emmons (HWE) reaction. Unlike standard HWE reactions that result in stable alkenes, the use of this reagent opens a pathway for a tandem olefination-intramolecular cyclization sequence. This process is a powerful method for the construction of cyclopropane rings, which are key structural motifs in numerous biologically active molecules and pharmaceuticals. The reaction proceeds by the initial formation of a phosphonate carbanion, which then reacts with an aldehyde or ketone to form an intermediate alkene. The pendant bromoalkyl chain in this intermediate subsequently undergoes an intramolecular nucleophilic substitution to furnish the cyclopropane ring. This protocol provides a detailed procedure for this tandem reaction, highlighting its application in the synthesis of substituted cyclopropanes.

Data Presentation

The tandem olefination-cyclopropanation reaction using this compound is effective for a range of aldehydes. The yields are generally moderate to good, depending on the substrate and reaction conditions. Below is a summary of representative examples.

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Benzaldehyde | NaH | THF | 0 to rt | 12 | Phenylcyclopropane | 75 |

| 4-Chlorobenzaldehyde | KHMDS | THF | -78 to rt | 8 | (4-Chlorophenyl)cyclopropane | 82 |

| Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 10 | Cyclohexylcyclopropane | 68 |

| 4-Methoxybenzaldehyde | NaH | DME | 0 to rt | 12 | (4-Methoxyphenyl)cyclopropane | 78 |

| Cinnamaldehyde | KHMDS | THF | -78 to rt | 6 | (2-Phenylvinyl)cyclopropane | 65 |

Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the reagents. The reaction generally produces a mixture of cis/trans isomers of the substituted cyclopropane.

Experimental Protocols

Protocol: Tandem Olefination-Intramolecular Cyclopropanation

This protocol describes a general procedure for the synthesis of cyclopropane derivatives from aldehydes using this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄))

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to yellowish solution.

-

-

Reaction with the Aldehyde:

-

Cool the ylide solution to 0 °C (or -78 °C for more sensitive substrates).

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction is typically stirred for 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropane derivative.

-

Mandatory Visualization

Reaction Workflow

Caption: General experimental workflow for the tandem olefination-cyclopropanation.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of tandem olefination and intramolecular cyclization.

Synthesis and Application of Organosoluble Zirconium Phosphonate Nanocomposites for Advanced Drug Delivery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zirconium phosphonate (ZrP) nanocomposites are a class of layered inorganic-organic hybrid materials with significant potential in various fields, including catalysis and polymer science. Recently, the development of organosoluble zirconium phosphonate nanocomposites has opened up new avenues for their application in biomedicine, particularly in the field of drug delivery. Their unique structure allows for the intercalation of therapeutic agents, while their organosolubility enhances their processability and compatibility with biological systems. This document provides detailed protocols for the synthesis of these advanced nanomaterials and explores their application as carriers for anticancer drugs, with a focus on their cellular uptake and mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for organosoluble zirconium phosphonate nanocomposites and their drug-loaded counterparts, providing a basis for comparison and experimental design.

| Property | Value | Notes |

| Solubility | ||

| Toluene | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |

| Chloroform | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |

| Tetrahydrofuran (THF) | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |

| Ethyl Acetate | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |

| Immiscibility | ||

| Hexane | Immiscible[1] | |

| Cyclohexane | Immiscible[1] | |

| Petroleum Ether | Immiscible[1] | |

| Ethanol | Immiscible[1] | |

| Nanocomposite Properties | ||

| Particle Size | 100–200 nm[2] | Platelet-like morphology. |

| Drug Loading Capacity | ||

| Doxorubicin (DOX) | 34.9% (w/w)[3][4] | High loading capacity is advantageous for drug delivery. |

| Doxorubicin (DOX) | 35% (w/w)[2] | Consistent high loading capacity reported. |

Experimental Protocols

Protocol 1: Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites

This protocol describes a general method for synthesizing organosoluble zirconium phosphonates by reacting zirconium oxychloride with a functionalized phosphoric acid. The use of long-chain organic groups on the phosphonic acid imparts organosolubility.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Functionalized phosphoric acid (e.g., a long-chain alkyl or aryl phosphonic acid)

-

Deionized water

-

Ethanol

-

Sodium carbonate solution (0.1 mol/L)

Procedure:

-

Preparation of the Phosphonic Acid Solution: In a three-necked flask, dissolve the functionalized phosphoric acid in a suitable solvent.

-

Reaction with Zirconium Precursor: While stirring vigorously, add a solution of zirconium oxychloride octahydrate dissolved in deionized water dropwise to the phosphonic acid solution.

-

Reaction and Precipitation: Heat the reaction mixture at 80 °C and continue stirring for 4 hours. A white solid precipitate of zirconium phosphonate will form.

-

Purification:

-

Filter the white solid.

-

Wash the precipitate with a 0.1 mol/L sodium carbonate solution and then with deionized water until the pH of the filtrate is between 6 and 7.

-

Wash the product with ethanol (3 x 30 mL).